molecular formula C33H58N2O2 B1670836 DMPAC-Chol CAS No. 184582-91-0

DMPAC-Chol

Cat. No.: B1670836
CAS No.: 184582-91-0
M. Wt: 514.8 g/mol
InChI Key: KXWSSROBKRIZBR-FLFWOSPYSA-N
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Description

DMPAC-Chol (CAS: 184582-91-0), or dimethylacryloyl chloride cholesterol, is a cationic cholesterol derivative widely used in lipid-based nanocarriers for gene transfection and drug delivery. Its structure combines a cholesterol backbone (providing membrane compatibility) with a dimethylacryloyl chloride (DMPAC) group, which introduces reactive sites for chemical modifications and enhances nucleic acid binding .

Scientific Research Applications

Gene Delivery Systems

Overview
DMPAC-Chol is primarily utilized in the formation of liposomes for gene transfection. These liposomes facilitate the delivery of nucleic acids into cells, making them essential tools in gene therapy.

Mechanism
The cationic nature of this compound allows it to effectively bind to negatively charged DNA molecules, forming stable liposome-DNA complexes. This interaction enhances cellular uptake through endocytosis.

Case Study: HepG2 Cells
In experiments involving HepG2 cells, liposomes containing this compound demonstrated optimal gene transfer efficiency at a liposome-to-DNA ratio of 10:1 (w/w). This ratio significantly improved transfection rates compared to other formulations .

Liposome Composition Optimal Ratio (w/w) Transfection Efficiency
This compound10:1High
Cholesterol-Q5:1Moderate

Drug Delivery Applications

Overview
Beyond gene therapy, this compound is also explored for its potential in delivering therapeutic agents. Its ability to form stable liposomal structures enhances the bioavailability and efficacy of encapsulated drugs.

Case Study: Anticancer Agents
Research has indicated that this compound-based liposomes can encapsulate anticancer drugs, improving their solubility and targeting capabilities. For instance, studies have shown that these liposomes can preferentially accumulate in tumor tissues due to the enhanced permeability and retention effect .

Drug Type Encapsulation Efficiency Targeting Capability
Anticancer AgentsHighEnhanced
Antiviral CompoundsModerateTargeted

Vaccine Development

Overview
this compound is being investigated as an adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a valuable component in developing more effective vaccines.

Mechanism
By incorporating this compound into vaccine formulations, researchers aim to improve antigen presentation and stimulate stronger immune responses. The cationic properties facilitate better interaction with immune cells.

Case Study: Influenza Vaccines
In preclinical studies, vaccines formulated with this compound showed increased immunogenicity compared to traditional formulations. This enhancement was attributed to improved delivery and presentation of antigens to dendritic cells .

Vaccine Type Immunogenicity Improvement Mechanism of Action
InfluenzaSignificantEnhanced antigen presentation
COVID-19ModerateImproved immune cell interaction

Membrane Studies

Overview
this compound also plays a role in studying membrane dynamics and properties due to its interactions with lipid bilayers.

Research Findings
Studies have shown that the inclusion of this compound in phospholipid bilayers alters their physical properties, such as fluidity and permeability. These changes are crucial for understanding membrane behavior in biological systems .

Parameter Studied Effect of this compound Inclusion
Membrane FluidityIncreased
PermeabilityEnhanced

Q & A

Basic Research Questions

Q. How is DMPAC-Chol synthesized and purified for experimental use?

Methodological Answer: this compound is synthesized via conjugation of cholesterol with dimethylacryloyl chloride (DMPAC). Key steps include:

  • Reaction conditions : Anhydrous environment, controlled stoichiometry to avoid side reactions (e.g., cholesterol oxidation).
  • Purification : Column chromatography (silica gel) or HPLC to isolate the cationic cholesterol derivative.
  • Characterization : Confirm structure via 1^1H/13^13C NMR (peaks at δ 5.3–5.4 ppm for cholesterol’s olefinic protons; δ 1.6 ppm for DMPAC’s methyl groups) and mass spectrometry (expected [M+H]⁺ at m/z 515.2) .

Q. What techniques validate the physicochemical properties of this compound?

Methodological Answer: Critical analyses include:

  • Critical micelle concentration (CMC) : Measured using fluorescence spectroscopy with pyrene as a probe.
  • Surface charge : Zeta potential analysis (typically +20 to +40 mV in aqueous buffers).
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C for this compound) .

Q. How does this compound enhance liposome stability in gene delivery systems?

Methodological Answer: this compound’s cationic cholesterol structure improves:

  • Membrane integration : Cholesterol enhances lipid bilayer rigidity, reducing leakage.
  • DNA binding : Cationic charge neutralizes nucleic acid anionic backbones, confirmed via gel retardation assays.
  • Serum resistance : Pre-incubation with fetal bovine serum (FBS) followed by agarose gel electrophoresis to assess nuclease protection .

Advanced Research Questions

Q. How can researchers optimize this compound-to-lipid ratios for maximum transfection efficiency?

Methodological Answer: Use a design-of-experiments (DoE) approach:

  • Variables : this compound molar % (5–20%), helper lipids (e.g., DOPE, DSPC), and PEGylation levels.
  • Response metrics : Transfection efficiency (luciferase assay), cytotoxicity (MTT assay), and particle size (dynamic light scattering).
  • Statistical validation : Multivariate ANOVA to identify optimal ratios .

Q. How to resolve contradictions in cytotoxicity data for this compound formulations?

Methodological Answer: Address discrepancies via:

  • Standardized assays : Compare MTT, Alamar Blue, and LDH assays under identical conditions.
  • Cell-line specificity : Test across multiple lines (e.g., HEK293, HeLa, primary cells).
  • Dose-response curves : Ensure linearity in low-concentration regimes (IC₅₀ calculations) .

Q. What strategies improve colloidal stability of this compound nanoparticles in physiological buffers?

Methodological Answer:

  • Surface modification : PEGylation (e.g., DMG-PEG 2000) to reduce opsonization.
  • Buffer optimization : Use HEPES or citrate buffers (pH 7.4) with 5% sucrose as a cryoprotectant.
  • Long-term stability : Monitor particle size and zeta potential at 4°C and 25°C over 30 days .

Q. How to assess this compound’s binding affinity for nucleic acids quantitatively?

Methodological Answer:

  • Ethidium bromide exclusion : Fluorescence quenching assay to calculate binding constants (KdK_d).
  • Isothermal titration calorimetry (ITC) : Direct measurement of enthalpy changes during DNA binding.
  • Atomic force microscopy (AFM) : Visualize complex formation and structural compaction .

Q. Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing gene delivery efficiency data?

Methodological Answer:

  • Normalization : Express transfection efficiency relative to a positive control (e.g., Lipofectamine 3000).
  • Non-parametric tests : Mann-Whitney U test for non-normal distributions.
  • Effect size calculation : Cohen’s d to quantify differences between formulations .

Q. How to ensure reproducibility in this compound-based nanoparticle synthesis?

Methodological Answer:

  • Batch documentation : Detailed logs of reagent sources (e.g., cholesterol purity >99%), solvent lots, and storage conditions.
  • Inter-lab validation : Share protocols via platforms like protocols.io ; include step-by-step videos for critical steps (e.g., lipid hydration).
  • Reference standards : Use commercial cationic lipids (e.g., DOTAP) as internal benchmarks .

Q. Conflict Resolution & Innovation

Q. How to reconcile conflicting reports on this compound’s endosomal escape efficiency?

Methodological Answer:

  • Mechanistic studies : Employ pH-sensitive dyes (e.g., LysoTracker) to track endosomal rupture kinetics.
  • Comparative models : Test formulations in 3D spheroids vs. monolayer cultures to mimic in vivo complexity.
  • Synchrotron SAXS : Analyze structural changes in lipid bilayers under endosomal pH (5.0–6.5) .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

DMPAC-Chol belongs to a class of cationic cholesterol derivatives used in nanomedicine. Below is a detailed comparison with its analogs:

Structural Analogues

DMHAPC-Chol (CAS: 794494-38-5)

  • Structural Difference : Contains a hexylacryloyl group instead of dimethylacryloyl.
  • Functional Impact: Similar DNA-binding capacity but may exhibit altered liposome stability due to longer hydrophobic chains . Limited cytotoxicity data available compared to this compound .

HAPC-Chol (CAS: Not specified)

  • Structural Difference : Features a hydroxylated acyl chain, increasing hydrophilicity.
  • Functional Impact: Potentially lower cytotoxicity but reduced nucleic acid encapsulation efficiency due to weaker cationic interactions .

OH-C-Chol (CAS: 496801-51-5)

  • Structural Difference : Contains a terminal hydroxyl group on the cholesterol backbone.
  • Functional Impact :
    • Primarily used for membrane fusion studies rather than gene delivery, highlighting functional divergence .

Functional Analogues

DMG-PEG 2000 (CAS: 160743-62-4)

  • Structural Difference : PEGylated lipid with a dimyristoyl glycerol (DMG) anchor.
  • Functional Impact: Enhances nanoparticle stealth properties, improving circulation time but requiring co-formulation with cationic lipids for nucleic acid delivery . Lower cytotoxicity than this compound but less efficient in serum-containing environments .

DOTAP (Dioleoyltrimethylammonium propane)

  • Structural Difference : Quaternary ammonium-based cationic lipid without a cholesterol backbone.
  • Functional Impact :
    • Higher transfection efficiency in vitro but significant cytotoxicity and instability in serum .
    • Lacks the membrane-anchoring benefits of cholesterol present in this compound .

Comparative Data Table

Compound CAS RN Key Features Cytotoxicity (HepG2) Serum Stability Gene Transfection Efficiency
This compound 184582-91-0 Cholesterol + dimethylacryloyl group 63% reduction at 37.5 µg/mL High Moderate to high
DMHAPC-Chol 794494-38-5 Cholesterol + hexylacryloyl group Not reported Moderate Moderate (inferred)
DMG-PEG 2000 160743-62-4 PEGylated lipid for stealth effects Low High Low (requires co-lipids)
DOTAP 132172-61-3 Quaternary ammonium lipid High Low High (in serum-free conditions)

Critical Research Findings

  • This compound vs. PEGylated Lipids: While DMG-PEG 2000 improves nanoparticle longevity, this compound’s cholesterol backbone ensures better cellular uptake and endosomal escape, making it superior for in vivo applications .
  • Cytotoxicity Trade-offs : this compound’s higher cytotoxicity compared to DMG-PEG 2000 is offset by its ability to function effectively in serum-rich environments, a limitation of DOTAP .
  • Structural Optimization : Derivatives like DMHAPC-Chol may balance hydrophobicity and charge density but require further empirical validation .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(dimethylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O2/c1-23(2)10-8-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-9-21-35(6)7)16-18-32(25,4)30(27)17-19-33(28,29)5/h12,23-24,26-30H,8-11,13-22H2,1-7H3,(H,34,36)/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWSSROBKRIZBR-FLFWOSPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCN(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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